molecular formula C19H18N4O4S B2556460 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 894020-29-2

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B2556460
CAS No.: 894020-29-2
M. Wt: 398.44
InChI Key: HAEARCXVCCOSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo-triazole core fused with a 3,4-dimethoxyphenyl substituent and a furan-2-carboxamide side chain. This structure combines multiple pharmacophoric motifs, including the thiazole, triazole, and furan moieties, which are known for their roles in antimicrobial, antiviral, and enzyme-inhibitory activities . The compound’s design leverages the bioactivity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are recognized for their broad-spectrum biological properties, such as antimicrobial, antifungal, and antitumor effects .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-25-14-6-5-12(10-16(14)26-2)17-21-19-23(22-17)13(11-28-19)7-8-20-18(24)15-4-3-9-27-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEARCXVCCOSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound exhibits a complex structure characterized by the presence of aromatic and heterocyclic rings. The biological activities of this compound and its derivatives have garnered significant interest due to their potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound indicates a relatively high molecular weight. Its structural features allow for interactions with various biological targets, which may lead to significant pharmacological effects.

Property Value
Molecular FormulaC19H20N4O3S
Molecular Weight372.45 g/mol
StructureStructure

Biological Activities

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess a variety of biological activities including:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds can effectively inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Properties : Thiazolo-triazole compounds are known for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .
  • Antimicrobial Effects : The structural characteristics of these compounds contribute to their antimicrobial properties against a range of pathogens. Research has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria.
  • Analgesic Effects : Some derivatives have been evaluated for their analgesic properties in vivo, showing significant pain relief comparable to standard analgesics .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide (a related compound). The results indicated a dose-dependent inhibition of cancer cell growth in vitro and significant tumor reduction in animal models. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, researchers evaluated the impact of thiazolo-triazole derivatives on the NF-kB signaling pathway. The findings suggested that these compounds could effectively suppress NF-kB activation in macrophages exposed to lipopolysaccharide (LPS), leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

The unique structural combination of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide enhances its pharmacological profile compared to other compounds:

Compound Name Structure Biological Activity
Compound AStructure AAntitumor and anti-inflammatory
Compound BStructure BAntimicrobial properties
Compound CStructure CAnalgesic effects on chronic pain models

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The thiazole and triazole rings are known to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications in these rings can enhance the anticancer activity of related compounds by influencing their binding affinity to target proteins .
  • Case Studies : In vitro studies have demonstrated that similar compounds exhibit percent growth inhibition (PGI) against various cancer cell lines. For example, derivatives of triazole have shown PGIs ranging from 50% to over 85% against cell lines such as OVCAR-8 and NCI-H40 .

Antibacterial Properties

The compound's structural components suggest potential antibacterial activities:

  • In Vitro Studies : Compounds containing thiazole and triazole moieties have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These studies often employ methods like disk diffusion assays to assess antibacterial efficacy .
  • Mechanism : The mechanism may involve the disruption of bacterial cell walls or interference with essential metabolic pathways within the bacteria.
Activity Type Target Organisms/Cells Reported Efficacy
AnticancerOVCAR-8, NCI-H40PGI up to 85%
AntibacterialE. coli, P. aeruginosaSignificant inhibition
AntifungalVarious fungiModerate activity

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity:

  • Initial Synthesis : Starting materials include furan derivatives combined with thiazolo-triazole intermediates.
  • Modification Techniques : Variations in substituents on the aromatic rings can lead to significant changes in biological activity; thus, structure-activity relationship (SAR) studies are crucial in optimizing these compounds for desired effects .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes to assemble its complex heterocyclic framework. Key steps include:

  • Formation of the Thiazolo-Triazolo Core :

    • Reaction of 3,4-dimethoxyphenyl hydrazine derivatives with carbon disulfide and potassium hydroxide to form the fused thiazolo-triazole intermediate .

    • Subsequent condensation with aldehydes or other electrophiles under microwave-assisted conditions to optimize yields and reaction times .

  • Coupling with Furan-2-Carboxamide :

    • The intermediate is coupled with furan-2-carboxylic acid derivatives under basic conditions (e.g., using coupling reagents like EDC or HATU) .

Oxidation Reactions

The compound undergoes oxidation at reactive sites such as the thiazole sulfur atom or unsaturated bonds. Common reagents include:

  • Hydrogen peroxide : Oxidizes sulfur atoms to sulfoxides or sulfones.

  • Potassium permanganate : Oxidizes aromatic rings or double bonds.

Reaction TypeReagentsConditionsMajor Products
OxidationH₂O₂, KMnO₄Acidic/basic pHHydroxylated derivatives

Reduction Reactions

Reduction typically targets carbonyl groups or unsaturated bonds:

  • Sodium borohydride : Reduces carbonyls to alcohols .

  • Lithium aluminum hydride : Reduces amides to amines.

Reaction TypeReagentsConditionsMajor Products
ReductionNaBH₄, LiAlH₄Protic/aprotic solventsAlcohol or amine derivatives

Substitution Reactions

The 3,4-dimethoxyphenyl group is prone to nucleophilic aromatic substitution due to electron-donating methoxy groups:

  • Nucleophiles : Amines, thiols, or hydroxyl groups replace substituents under basic conditions .

Reaction TypeReagentsConditionsMajor Products
SubstitutionRNH₂, RSHBasic pH (e.g., K₂CO₃)Substituted phenyl derivatives

Solvent and Catalyst Selection

  • Polar aprotic solvents : DMF or THF for coupling reactions.

  • Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) for condensation or cyclization steps .

Role of Functional Groups

  • Furan-2-carboxamide : Enhances reactivity through conjugation and hydrogen bonding .

  • Thiazolo-triazolo core : Stabilizes intermediates and directs substitution reactions .

Substituent Effects

  • 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups activate the aromatic ring for substitution reactions .

  • Furan ring : Conjugation with the carboxamide group may influence redox properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and thiazolo-triazole hybrids. Key comparisons are outlined below:

Compound Core Structure Key Substituents Reported Activities
N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide (Target Compound) Thiazolo[3,2-b][1,2,4]triazole 3,4-Dimethoxyphenyl, furan-2-carboxamide ethyl chain Antiviral (HIV-1, herpes), enzyme inhibition (acetylcholinesterase)
N-(1-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino]-2,2,2-trichloroethyl)carboxamides () [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Trichloroethyl, carboxamide Antibacterial, antifungal, antitubercular
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () Dihydropyridine Furan, methoxyphenyl, thioether Antihypertensive, calcium channel modulation (inferred from dihydropyridine class)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Thiazole-furan carboxamide 3-Methoxybenzyl, furan-2-carboxamide Antifungal, enzyme inhibition (structure-activity relationship inferred)

Key Observations:

  • The furan-2-carboxamide side chain contributes to hydrogen-bonding interactions, a feature shared with and compounds, which may explain comparable enzyme-inhibitory profiles .
  • Substitution at the ethyl chain (e.g., trichloroethyl in vs. methoxybenzyl in ) significantly alters toxicity and bioavailability. For instance, trichloroethyl derivatives exhibit higher cytotoxicity, limiting therapeutic utility compared to the target compound’s ethyl-furan moiety .

Pharmacokinetic and Toxicity Considerations

  • The 3,4-dimethoxyphenyl group may increase metabolic stability compared to halogenated analogues (e.g., ’s bromophenyl derivative), which are prone to oxidative dehalogenation .
  • The furan ring introduces a risk of hepatotoxicity via furan epoxidation, a concern less prominent in ’s sulfur-rich thiadiazole derivatives .

Preparation Methods

Cyclocondensation of 1,2,4-Triazole-Thione Precursors

The thiazolo[3,2-b]triazole system is constructed via electrophilic cyclization. A representative method involves reacting 3-allylsulfanyl-4H-1,2,4-triazole derivatives with halogenating agents (e.g., iodine or bromine) to induce regioselective cyclization. For example:

  • Step 1 : 3-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-5-thione (I ) is treated with allyl bromide to form 3-(allylsulfanyl)-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole (II ).
  • Step 2 : Electrophilic cyclization of II with iodine in dichloromethane yields 6-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazole (III ) (Yield: 68–72%).

Key Reaction Conditions :

  • Solvent: Dichloromethane or chloroform.
  • Temperature: 0–25°C.
  • Catalysts: Halogenating agents (I₂, Br₂).

Functionalization at Position 6

The 6-position of the thiazolo-triazole core is functionalized with an ethyl linker. This is achieved via nucleophilic substitution or alkylation:

  • Step 3 : III is treated with 1,2-dibromoethane in the presence of potassium carbonate to introduce a bromoethyl group, forming 6-(2-bromoethyl)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazole (IV ) (Yield: 55–60%).

Optimization Notes :

  • Excess dibromoethane improves yield but requires careful stoichiometry to avoid di-alkylation.
  • Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Synthesis of the Furan-2-carboxamide Moiety

Preparation of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]:

  • Step 4 : Furan-2-carboxylic acid (V ) reacts with SOCl₂ at 60°C for 4 hours to yield furan-2-carbonyl chloride (VI ) (Yield: 85–90%).

Safety Considerations :

  • SOCl₂ releases HCl gas; reactions require fume hoods and anhydrous conditions.

Amidation of the Ethyl-Linked Intermediate

The bromoethyl intermediate (IV ) is aminated to form a primary amine, which is subsequently coupled with VI :

  • Step 5 : IV undergoes Gabriel synthesis with phthalimide to form the phthalimidoyl derivative, followed by hydrazinolysis to yield 2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine (VII ) (Yield: 50–55%).
  • Step 6 : VII is reacted with VI in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to form the final carboxamide (Yield: 70–75%).

Coupling Reaction Parameters :

  • Solvent: Dichloromethane or acetonitrile.
  • Temperature: 0°C to room temperature.
  • Stoichiometry: 1.2 equivalents of HATU relative to VII .

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines cyclization and amidation in a single pot:

  • Method : II is treated with 2-aminoethylfuran-2-carboxamide and iodine, enabling simultaneous cyclization and amidation (Yield: 45–50%).
  • Advantages : Reduced purification steps.
  • Limitations : Lower yield due to competing side reactions.

Solid-Phase Synthesis

Immobilized triazole precursors on Wang resin allow iterative functionalization:

  • Procedure : Resin-bound triazole-thione is alkylated with bromoethylamine, followed by on-resin amidation with furan-2-carbonyl chloride (Overall Yield: 30–35%).
  • Applications : High-throughput screening of analogs.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 3H, furan-H and phenyl-H), 6.95 (d, J = 8.4 Hz, 1H, phenyl-H), 4.35 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (s, 6H, OCH₃).
  • LC-MS : m/z 453.1 [M+H]⁺ (Calculated for C₂₁H₂₁N₄O₄S: 453.13).

Purity Optimization

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution with acetonitrile/water (70:30), UV detection at 254 nm. Purity >98%.
  • Recrystallization : Ethanol/water (3:1) yields crystalline product (Melting Point: 182–184°C).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Electrophilic cyclization of triazole-thiones may yield regioisomers. Using bulky substituents (e.g., 3,4-dimethoxyphenyl) directs cyclization to the desired position.

Amidation Efficiency

Coupling reagents such as HATU outperform traditional agents (e.g., EDC) in minimizing racemization and improving yields.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacing HATU with cheaper alternatives (e.g., PyBOP) reduces production costs without compromising yield.
  • Bulk synthesis of furan-2-carbonyl chloride via SOCl₂ is economically viable.

Green Chemistry Approaches

  • Solvent recycling (e.g., dichloromethane) and catalytic iodine recovery improve sustainability.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, thiazolo-triazole intermediates can be formed via dehydrosulfurization using HgO in boiling glacial acetic acid (42–62% yields) . Alternatively, condensation of carboxamide precursors with aromatic aldehydes in ethanol/water mixtures (4:1 ratio) yields fused heterocycles (76% yields) . Key factors affecting yield include:
  • Reagent stoichiometry : Excess HgO (2.5 equiv) improves cyclization efficiency .
  • Solvent choice : Ethanol or DMF enhances solubility of intermediates .
  • Reaction time : Extended reflux (20 hours) for thiazole ring closure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • IR spectroscopy : Prioritize absorption bands for NH (~3380 cm⁻¹), C=O (~1670 cm⁻¹), and C-S-C (~1105 cm⁻¹) to confirm functional groups .
  • ¹H/¹³C NMR : Focus on chemical shifts for methoxy groups (δ 3.8–3.9 ppm for OCH₃) and aromatic protons (δ 6.8–7.9 ppm for thiazole and furan rings) .
  • Mass spectrometry : Monitor molecular ion peaks (e.g., m/z 383.69 [M+H]⁺) and fragmentation patterns to verify molecular weight .

Q. How can researchers confirm the structural integrity of synthesized batches?

  • Methodological Answer : Combine X-ray diffraction (for crystalline intermediates) with spectral cross-validation. For example, co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) were resolved via single-crystal X-ray analysis to confirm bond angles and stereochemistry . Pair this with TLC (chloroform:acetone, 3:1) to monitor reaction progress .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to assess interactions with target enzymes (e.g., GSK-3β). Key steps:
  • Protein preparation : Retrieve PDB structures (e.g., 1Q5M for GSK-3β) and remove water molecules .
  • Ligand optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set) .
  • Docking parameters : Set grid boxes to cover active sites (e.g., 20 ų for triazole-binding pockets) .
    Results may predict inhibitory activity (e.g., binding energies < −8 kcal/mol suggest strong affinity) .

Q. What strategies address low yields in the dehydrosulfurization step during synthesis?

  • Methodological Answer :
  • Catalyst optimization : Increase HgO to 3.0 equiv to drive sulfur removal .
  • Solvent polarity : Use glacial acetic acid (high polarity) to stabilize charged intermediates .
  • Temperature control : Maintain boiling conditions (118°C) for 1.5 hours to accelerate cyclization .
    Post-reaction, isolate products via ice-water precipitation and wash with ethanol to remove HgO residues .

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Solubility testing : Use HPLC to measure logP values; poor solubility (logP > 5) may explain reduced in vivo efficacy .
  • Metabolic stability : Incubate the compound with liver microsomes to identify oxidative metabolites (e.g., demethylation of methoxy groups) .
  • Structure-activity relationship (SAR) : Modify the furan-2-carboxamide moiety to improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.